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Compound of Interest

Compound Name:
(4,6-Dimethylpyrimidin-2-

yl)methanol

Cat. No.: B151653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (4,6-
Dimethylpyrimidin-2-yl)methanol, a key intermediate in various synthetic applications,

including pharmaceutical and agrochemical research. Due to the limited availability of

published experimental spectra for this specific compound, this guide presents predicted data

based on established spectroscopic principles, alongside detailed experimental protocols for

acquiring such data.

Chemical Structure and Properties
IUPAC Name: (4,6-Dimethylpyrimidin-2-yl)methanol

CAS Number: 54198-72-0

Molecular Formula: C₇H₁₀N₂O

Molecular Weight: 138.17 g/mol
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Structure: 

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (4,6-Dimethylpyrimidin-2-yl)methanol. These

predictions are based on the analysis of its chemical structure and comparison with similar

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0 s 1H Pyrimidine C5-H

~4.8 s 2H -CH₂-

~3.5 br s 1H -OH

~2.5 s 6H 2 x -CH₃

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Carbon Type Assignment

~168 Quaternary Pyrimidine C4, C6

~165 Quaternary Pyrimidine C2

~118 CH Pyrimidine C5

~65 CH₂ -CH₂-OH

~24 CH₃ 2 x -CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad, Medium O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600-1550 Strong
C=N, C=C stretch (pyrimidine

ring)

1450-1350 Medium C-H bend (aliphatic)

1050-1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity (%) Assignment

138 100 [M]⁺ (Molecular Ion)

137 80 [M-H]⁺

123 40 [M-CH₃]⁺

109 60 [M-CHO]⁺ or [M-N₂H]⁺

81 50 [C₅H₅N]⁺ (fragment)

Experimental Protocols
The following sections detail the standard methodologies for obtaining the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition:

Sample Preparation:

Weigh approximately 5-10 mg of (4,6-Dimethylpyrimidin-2-yl)methanol for ¹H NMR and

20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:
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Acquire the spectrum using a standard single-pulse sequence.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase

correction, and baseline correction.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FT-IR:

Sample Preparation:

Place a small amount of the solid (4,6-Dimethylpyrimidin-2-yl)methanol directly onto the

ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.
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Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

Sample Introduction:

Introduce a small amount of the sample into the ion source, typically via a direct insertion

probe for solid samples.

The sample is heated to induce vaporization.

Ionization:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection:

An electron multiplier or other detector records the abundance of each ion at a specific

m/z value.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic

compound like (4,6-Dimethylpyrimidin-2-yl)methanol.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

(4,6-Dimethylpyrimidin-2-yl)methanol

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(FT, Phasing, Baseline)

Process IR Data
(Background Correction)

Process MS Data
(Peak Identification)

Structure Elucidation & Verification

Click to download full resolution via product page

To cite this document: BenchChem. [Spectral Analysis of (4,6-Dimethylpyrimidin-2-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151653#spectral-data-for-4-6-dimethylpyrimidin-2-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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